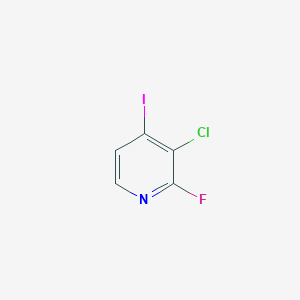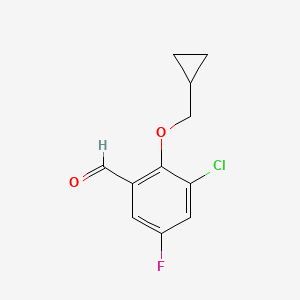
3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde
Overview
Description
“3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde” is a chemical compound. Based on its name, it contains a benzaldehyde group, which is a type of aromatic aldehyde. It also has a fluorine atom at the 5th position, a chlorine atom at the 3rd position, and a cyclopropylmethoxy group at the 2nd position on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (indicating aromaticity) with a formyl group (indicating it’s an aldehyde), a fluorine atom, a chlorine atom, and a cyclopropylmethoxy group attached at different positions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would influence its properties .
Scientific Research Applications
Synthesis and Characterization
- 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde is involved in the synthesis of various chemical compounds. For instance, Zhou Yu (2002) demonstrated its use in the synthesis of herbicide intermediates, achieving a total yield of 71.6% (Zhou Yu, 2002). Similarly, Sohrabi, Sabzyan, and Kiasadegh (2013) conducted a computational study on the CO elimination reaction of cyclopropylmethoxy carbenes, which are related to the chemical structure of 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde (Sohrabi, Sabzyan, & Kiasadegh, 2013).
Antimicrobial Screening
- The compound is also explored for its potential in antimicrobial applications. Jagadhani, Kundalikar, and Karale (2014) synthesized certain derivatives and screened them for antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014).
Pharmaceutical Applications
- In pharmaceutical research, this compound can be a precursor or intermediate. Zhou Hai-yan (2013) studied its synthesis as a key intermediate of roflumilast, highlighting its application in drug development (Zhou Hai-yan, 2013).
Research in Organic Chemistry
- The compound plays a role in the advancement of organic chemistry. For example, research by Daniewski, Liu, Püntener, and Scalone (2002) explored efficient methods for the preparation of related compounds, which can be applied to the synthesis of 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde (Daniewski, Liu, Püntener, & Scalone, 2002).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
Based on its structural similarity to other compounds, it may participate in reactions involving the formation of carbon–carbon bonds, such as the suzuki–miyaura cross-coupling .
Biochemical Pathways
Compounds with similar structures have been involved in reactions that affect various biochemical pathways, including those involving the formation of carbon–carbon bonds .
Result of Action
Similar compounds have been used in chemical reactions to form carbon–carbon bonds, which are fundamental to many biological processes .
Action Environment
The action, efficacy, and stability of 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions, in which similar compounds are used, are known to be exceptionally mild and tolerant to various functional groups .
Future Directions
properties
IUPAC Name |
3-chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c12-10-4-9(13)3-8(5-14)11(10)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAAPKHKVBWNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




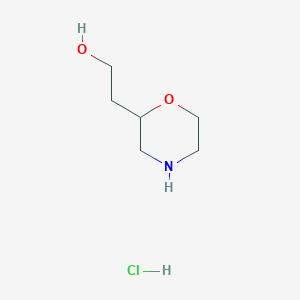

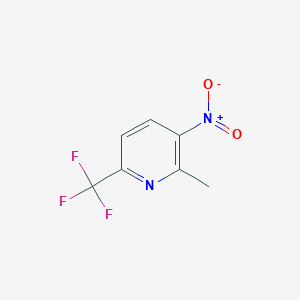

![N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide](/img/structure/B1423853.png)
![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1423856.png)
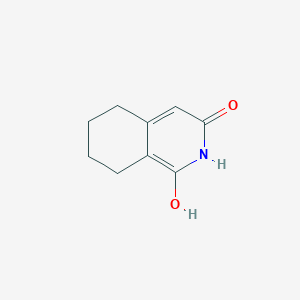
![Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423859.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)
![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)
![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)

